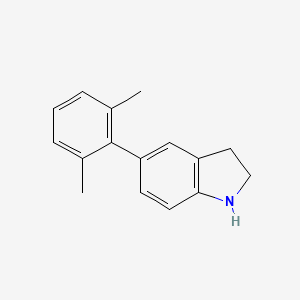

5-(2,6-Dimethylphenyl)indoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2,6-dimethylphenyl)-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-11-4-3-5-12(2)16(11)14-6-7-15-13(10-14)8-9-17-15/h3-7,10,17H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTXJWHVSAAQJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C2=CC3=C(C=C2)NCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Strategic Approach to the Synthesis of 5-(2,6-Dimethylphenyl)indoline via Palladium-Catalyzed Cross-Coupling

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust and efficient synthetic pathway to 5-(2,6-dimethylphenyl)indoline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Moving beyond a simple recitation of steps, this document elucidates the strategic decisions, mechanistic underpinnings, and practical considerations necessary for a successful synthesis. We will focus on a retrosynthetic strategy centered on the powerful Suzuki-Miyaura cross-coupling reaction, detailing the synthesis of key precursors and the execution of the core C-C bond formation. This guide is intended for researchers, chemists, and drug development professionals seeking a field-proven and scalable route to this valuable molecule.

Introduction and Strategic Overview

The indoline nucleus is a privileged scaffold found in numerous biologically active compounds and functional materials. The targeted substitution at the C5 position with a sterically hindered aryl group, such as the 2,6-dimethylphenyl moiety, presents a unique synthetic challenge that requires a carefully planned approach. Direct functionalization methods often suffer from poor regioselectivity and are sensitive to steric hindrance.

Therefore, a more reliable strategy involves the construction of the key C(sp²)–C(sp²) bond through a transition metal-catalyzed cross-coupling reaction. Among the available methodologies, the Suzuki-Miyaura coupling stands out for its exceptional functional group tolerance, the operational simplicity, and the commercial availability and stability of its organoboron reagents.[1][2][3] This guide will detail a synthetic pathway predicated on this robust and scalable reaction.

Retrosynthetic Analysis and Pathway Selection

The most logical disconnection for the target molecule, this compound, is at the newly formed carbon-carbon bond between the indoline C5 position and the dimethylphenyl ring. This retrosynthetic approach simplifies the synthesis into three manageable stages:

-

Preparation of a C5-functionalized indoline precursor: 5-Bromoindoline is selected as an ideal coupling partner.

-

Procurement of the arylboron reagent: 2,6-Dimethylphenylboronic acid is a commercially available and highly effective reagent.[4]

-

Execution of the Suzuki-Miyaura cross-coupling reaction: The core transformation to assemble the final product.

This strategy is visualized in the retrosynthetic diagram below.

Caption: Retrosynthetic analysis of the target molecule.

The selection of the Suzuki-Miyaura pathway over alternatives like Stille or Negishi coupling is deliberate. Boronic acids exhibit lower toxicity than organostannanes (Stille) and are significantly more stable to air and moisture than organozinc reagents (Negishi), making the Suzuki protocol more practical, safer, and environmentally benign for both lab-scale and process development.[1]

Synthesis of Key Precursor: 5-Bromoindoline

A reliable supply of 5-bromoindoline is critical. While it can be sourced commercially, an in-house synthesis is often more cost-effective. A common and effective method involves the reduction of 5-bromoindole.

Rationale for Precursor Synthesis

The reduction of the C2-C3 double bond in 5-bromoindole to form 5-bromoindoline is a high-yielding transformation. Sodium cyanoborohydride (NaBH₃CN) in acetic acid is an excellent reagent system for this purpose, as it is selective for the iminium ion intermediate formed in the acidic medium and does not reduce the aromatic ring.[5]

Detailed Experimental Protocol: Synthesis of 5-Bromoindoline

-

Reaction: 5-Bromoindole + Sodium Cyanoborohydride → 5-Bromoindoline

-

Step 1: Reaction Setup

-

To a 250 mL round-bottom flask, add 5-bromoindole (10.0 g, 51.0 mmol, 1.0 eq).

-

Add glacial acetic acid (100 mL) and stir the mixture to dissolve the starting material.

-

Cool the flask to 0 °C in an ice bath.

-

-

Step 2: Reagent Addition

-

While stirring vigorously at 0 °C, add sodium cyanoborohydride (NaBH₃CN) (8.0 g, 127.3 mmol, 2.5 eq) portion-wise over 15 minutes. Caution: Cyanide gas may be evolved. Perform in a well-ventilated fume hood.

-

-

Step 3: Reaction Execution

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

-

Step 4: Work-up and Isolation

-

Carefully pour the reaction mixture into a beaker containing 400 mL of ice-water.

-

Adjust the pH to ~8 by slowly adding a 2 M aqueous sodium hydroxide (NaOH) solution. This will precipitate the product.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the filter cake thoroughly with deionized water (3 x 50 mL).

-

Dry the solid under vacuum to yield 5-bromoindoline.

-

Expected Results

| Parameter | Expected Value |

| Yield | 90-95%[5] |

| Appearance | Off-white to light tan solid |

| ¹H NMR (CDCl₃, 400MHz) | δ: 7.15 (dd, 1H), 7.09 (d, 1H), 6.53 (d, 1H), 3.58 (t, 2H), 3.05 (t, 2H), ~3.8 (br s, 1H, NH) |

| MS (m/z) | [M+H]⁺ calculated for C₈H₉BrN: 198.00; found: 198.0 |

The Core Transformation: Suzuki-Miyaura Coupling

With both precursors in hand, the key C-C bond formation can be executed. The success of a Suzuki-Miyaura coupling hinges on the careful selection of the catalyst, ligand, base, and solvent system.

Mechanistic Considerations

The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) active species. Understanding this cycle is crucial for troubleshooting and optimization.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[1]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromoindoline. This is often the rate-limiting step.

-

Transmetalation: The organic group from the activated boronic acid (in the form of a borate complex) is transferred to the palladium center.

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst.[1][6]

Protocol Optimization and Component Rationale

For a sterically demanding coupling between an indoline and a 2,6-disubstituted phenylboronic acid, a high-performance catalyst system is required.

| Component | Selection | Rationale |

| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Common, reliable, and stable precursors that are reduced in situ to the active Pd(0) species. |

| Ligand | SPhos or XPhos | Bulky, electron-rich biaryl monophosphine ligands are essential. They stabilize the Pd(0) center, promote fast oxidative addition, and facilitate the otherwise difficult reductive elimination of sterically hindered products.[7] |

| Base | K₃PO₄ or Cs₂CO₃ | A strong, non-nucleophilic base is required to activate the boronic acid by forming the more reactive borate species.[8][9] |

| Solvent | 1,4-Dioxane/H₂O or Toluene | A polar aprotic solvent system is typically used to dissolve both the organic and inorganic reagents. A small amount of water often accelerates the transmetalation step.[10] |

Detailed Experimental Protocol: Synthesis of this compound

-

Reaction: 5-Bromoindoline + 2,6-Dimethylphenylboronic Acid → this compound

-

Step 1: Reaction Setup (Inert Atmosphere)

-

To an oven-dried Schlenk flask, add 5-bromoindoline (1.0 g, 5.05 mmol, 1.0 eq), 2,6-dimethylphenylboronic acid (0.91 g, 6.06 mmol, 1.2 eq), and potassium phosphate (K₃PO₄) (3.22 g, 15.15 mmol, 3.0 eq).

-

Add the palladium precursor, Pd(OAc)₂ (23 mg, 0.10 mmol, 2 mol%), and the ligand, SPhos (83 mg, 0.20 mmol, 4 mol%).

-

Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times.

-

-

Step 2: Solvent Addition

-

Under a positive pressure of inert gas, add degassed 1,4-dioxane (20 mL) and degassed deionized water (2 mL) via syringe.

-

-

Step 3: Reaction Execution

-

Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Maintain the reaction at this temperature for 12-18 hours, monitoring progress by TLC or LC-MS.

-

-

Step 4: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate (50 mL) and water (50 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

-

Characterization of Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Parameter | Expected Value |

| CAS Number | 1176740-73-0[11] |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400MHz) | δ: 7.10-7.00 (m, 3H, dimethylphenyl), 6.95 (s, 1H), 6.85 (d, 1H), 6.70 (d, 1H), 3.65 (t, 2H), 3.10 (t, 2H), 2.05 (s, 6H, Me₂), ~3.9 (br s, 1H, NH) |

| ¹³C NMR (CDCl₃, 100MHz) | δ: 152.1, 142.3, 136.0, 133.5, 127.8, 127.5, 125.0, 124.8, 109.5, 47.5, 30.5, 21.0 |

| MS (m/z) | [M+H]⁺ calculated for C₁₆H₁₈N: 224.14; found: 224.1 |

Conclusion

This guide has outlined a comprehensive and scientifically grounded pathway for the synthesis of this compound. By employing a strategic retrosynthetic analysis and selecting the robust Suzuki-Miyaura cross-coupling reaction, this approach ensures high yields, excellent reliability, and scalability. The detailed protocols for both precursor synthesis and the core coupling reaction, supported by mechanistic rationale and practical insights, provide researchers with a validated system for accessing this important chemical entity. This methodology serves as a powerful tool for applications in drug discovery and advanced materials development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Page loading... [guidechem.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. parchem.com [parchem.com]

Introduction: A Molecule of Interest in Modern Drug Discovery

An In-Depth Technical Guide to the Physicochemical Properties of 5-(2,6-dimethylphenyl)indoline

In the landscape of medicinal chemistry, the indoline scaffold represents a privileged structure, forming the core of numerous biologically active compounds.[1] The strategic substitution of this scaffold allows for the fine-tuning of molecular properties to achieve desired pharmacological profiles. This compound is a specific derivative that has garnered interest due to its unique three-dimensional structure, where the sterically hindered 2,6-dimethylphenyl group introduces a significant twist relative to the indoline plane. This conformational restriction can profoundly influence receptor binding, metabolic stability, and overall pharmacokinetic behavior.

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. As drug development professionals, understanding these fundamental parameters is not merely an academic exercise; it is the bedrock upon which successful therapeutic design is built. Properties such as solubility, lipophilicity (LogP), and ionization constant (pKa) govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This document synthesizes predicted data with field-proven experimental protocols, offering a robust framework for the scientific evaluation of this compound and its analogs.

Section 1: Chemical Identity and Structure

The foundational step in characterizing any compound is to establish its unambiguous identity. This compound is a bicyclic aromatic heterocycle.[2] Its structure consists of a benzene ring fused to a saturated five-membered nitrogen-containing ring (the indoline core), which is substituted at the 5-position with a 2,6-dimethylphenyl moiety.

| Identifier | Value | Source(s) |

| CAS Number | 1176740-73-0 | [3][4] |

| Molecular Formula | C₁₆H₁₇N | [3] |

| Molecular Weight | 223.31 g/mol | [3][4] |

| Physical Form | Solid | |

| Purity (Typical) | ≥95% - 97% | [4] |

| InChI Key | BJTXJWHVSAAQJQ-UHFFFAOYSA-N | [5] |

| Canonical SMILES | CC1=C(C(=CC=C1)C)C2=CC3=C(C=C2)NCC3 |

Section 2: Core Physicochemical Parameters

A quantitative understanding of a compound's physical properties is critical for anticipating its behavior in both in vitro and in vivo systems. The following table summarizes the key available data for this compound. It is crucial to note that much of the publicly available data for this specific molecule is computationally predicted. While these predictions offer valuable initial estimates, they must be validated through rigorous experimentation.

| Property | Predicted Value | Significance in Drug Development | Source |

| Boiling Point | 355.5 ± 42.0 °C | Influences purification methods (e.g., distillation) and thermal stability. | [3] |

| Density | 1.051 ± 0.06 g/cm³ | Relevant for formulation, especially for non-solid dosage forms. | [3] |

| pKa | 5.07 ± 0.20 | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor interaction. The indoline nitrogen is basic. | [3] |

Section 3: Acidity and Basicity (pKa)

The pKa is arguably one of the most influential physicochemical parameters. It dictates the extent of a molecule's ionization in different pH environments, such as the stomach (pH ~1.5-3.5) and the intestine (pH ~6.0-7.5). For this compound, the basic nitrogen atom of the indoline ring is the primary site of protonation. The predicted pKa of 5.07 suggests that the compound will be significantly protonated and positively charged in the acidic environment of the stomach but will exist predominantly as the neutral free base at physiological pH (7.4).[3] This has profound implications for its absorption across biological membranes.

Experimental Protocol: Potentiometric pKa Determination

This protocol describes a standard and reliable method for the experimental determination of the pKa of a basic compound. The principle involves titrating a solution of the compound with a strong acid and monitoring the pH change.

Expertise & Rationale: Potentiometric titration is the gold standard for pKa determination due to its precision and direct measurement of pH changes upon addition of a titrant. The use of a co-solvent like methanol is necessary to dissolve the typically hydrophobic test compound in the aqueous system, ensuring a homogeneous solution for accurate pH measurement.

-

Preparation of Solutions:

-

Prepare a 0.01 M solution of this compound in a 1:1 methanol:water mixture.

-

Prepare standardized 0.1 M and 0.01 M solutions of hydrochloric acid (HCl).

-

Prepare a standardized 0.01 M solution of sodium hydroxide (NaOH).

-

-

Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).

-

Titration Procedure:

-

Pipette a known volume (e.g., 20 mL) of the compound solution into a thermostatted titration vessel.

-

Add a sufficient amount of standardized 0.1 M HCl to fully protonate the compound (titrate to below pH 3).

-

Begin the titration by adding small, precise aliquots of the standardized 0.01 M NaOH solution.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point (e.g., to pH 11).

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added to generate the titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV) to accurately determine the equivalence point.

-

The pH at the half-equivalence point corresponds to the apparent pKa in the solvent mixture.

-

Specialized software can be used to perform a non-linear regression analysis of the titration data to refine the pKa value.[6]

-

Caption: Workflow for potentiometric pKa determination.

Section 4: Lipophilicity (LogP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is quantified by the partition coefficient (P) between octan-1-ol and water, and more commonly expressed as its logarithm, LogP. A balanced LogP is essential; high values can lead to poor aqueous solubility and non-specific binding, while low values may hinder membrane permeation.

Experimental Protocol: Shake-Flask Method for LogP Determination

The "shake-flask" method is the traditional and most direct way to measure LogP. It involves partitioning the compound between octan-1-ol and water and measuring its concentration in each phase.

Expertise & Rationale: This method directly measures the equilibrium partitioning of the analyte. Pre-saturating the solvents is a critical step to prevent volume changes during the experiment, which would introduce significant error. Using a buffered aqueous phase (pH 7.4) is essential to measure the distribution coefficient (LogD) at physiological pH, which is more relevant for drug development than the LogP of the neutral species alone. For this compound, with a pKa of ~5.1, the LogD₇.₄ will be effectively identical to the LogP of the neutral form.

-

Solvent Preparation:

-

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

In a large separatory funnel, mix octan-1-ol and PBS (pH 7.4). Shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely before use.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in the pre-saturated octan-1-ol. The concentration should be chosen to be within the linear range of the analytical method.

-

-

Partitioning:

-

In several vials, combine the octan-1-ol stock solution with pre-saturated PBS at various volume ratios (e.g., 1:1, 1:2, 2:1).

-

Agitate the vials at a constant temperature (25 °C) for a sufficient time to reach equilibrium (e.g., 2-4 hours). A slow, tumbling motion is preferred over vigorous shaking to prevent emulsion formation.

-

-

Phase Separation: Centrifuge the vials at low speed to ensure complete separation of the two phases.

-

Quantification:

-

Calculation:

-

Calculate the partition coefficient, P, using the formula: P = [Concentration]octanol / [Concentration]aqueous.

-

Calculate LogP as the base-10 logarithm of P.

-

Section 5: Spectroscopic and Chromatographic Profile

Spectroscopic and chromatographic methods provide the fingerprints for molecular structure confirmation, purity assessment, and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.[9][10]

-

¹H NMR: The proton NMR spectrum is expected to be complex. Key characteristic signals would include:

-

Singlets for the two methyl groups on the phenyl ring, likely appearing around 2.0-2.3 ppm.[11]

-

Aromatic protons from both the dimethylphenyl and indoline rings, appearing in the range of 6.5-7.5 ppm.

-

Aliphatic protons of the indoline ring (CH₂-CH₂) appearing as triplets or multiplets in the upfield region, typically around 2.8-3.5 ppm.

-

A broad singlet for the N-H proton of the indoline ring, the chemical shift of which can be concentration and solvent dependent.

-

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments. Expected signals include:

-

Aliphatic carbons of the indoline ring (~25-50 ppm).

-

Methyl group carbons (~20 ppm).

-

Aromatic carbons in the 110-150 ppm range.[12]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity and structure.[1] Using a high-resolution mass spectrometer (HRMS), the exact mass of the molecular ion [M+H]⁺ can be determined, which should correspond to 224.1434 for the chemical formula C₁₆H₁₈N⁺.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination and quantification of small molecules in drug development.[13][14] A robust reverse-phase method is essential for quality control.

Expertise & Rationale: A gradient elution method provides the flexibility to separate the main analyte from potential impurities with a wide range of polarities. A C18 column is a standard choice for non-polar to moderately polar compounds.[8] The mobile phase composition (acetonitrile and water with a formic acid modifier) is common for achieving good peak shape and ionization efficiency if coupled to a mass spectrometer.[7]

Caption: A typical experimental workflow for HPLC analysis.

Typical HPLC Method Parameters:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 280 nm

-

Injection Volume: 5 µL

Conclusion

This compound presents a chemical scaffold of significant interest. This guide has outlined its core physicochemical identity and properties, bridging the gap between predicted data and the practical, validated experimental protocols required by drug development professionals. The provided methodologies for determining pKa, LogP, and chromatographic behavior serve as a self-validating framework for researchers to generate the robust data necessary for informed decision-making. A thorough understanding and experimental validation of these properties are indispensable first steps in unlocking the full therapeutic potential of this and related molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Indoline - Wikipedia [en.wikipedia.org]

- 3. This compound CAS#: 1176740-73-0 [chemicalbook.com]

- 4. 1176740-73-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. This compound | 1176740-73-0 | Benchchem [benchchem.com]

- 6. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Analytical characterization of some synthetic cannabinoids, derivatives of indole-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bioorganica.org.ua [bioorganica.org.ua]

- 11. researchgate.net [researchgate.net]

- 12. 13 C NMR spectra of some indole derivatives | Semantic Scholar [semanticscholar.org]

- 13. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

1H NMR and 13C NMR spectral data of 5-(2,6-dimethylphenyl)indoline

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-(2,6-dimethylphenyl)indoline

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound this compound. Designed for researchers, chemists, and drug development professionals, this document offers a detailed interpretation of the expected NMR spectra, grounded in fundamental principles of chemical structure and magnetic resonance. The guide includes predicted chemical shifts, coupling constants, and signal assignments, supported by a discussion of the underlying structural and electronic effects. Furthermore, it outlines standard experimental protocols for data acquisition and discusses the application of two-dimensional (2D) NMR techniques for unambiguous structural verification.

Introduction: The Structure and Importance of this compound

This compound is a heterocyclic compound featuring a central indoline core substituted at the C-5 position with a 2,6-dimethylphenyl (xylyl) group. The indoline scaffold is a common motif in pharmacologically active molecules and natural products. The substitution pattern significantly influences the molecule's conformational properties and electronic distribution, making NMR spectroscopy an indispensable tool for its structural characterization.

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic environments of ¹H (proton) and ¹³C (carbon-13) nuclei.[1] A thorough analysis of the chemical shifts (δ), scalar couplings (J-couplings), and signal multiplicities allows for the precise mapping of atomic connectivity and stereochemistry. This guide serves as a practical reference for the interpretation of the NMR spectra of this compound.

Molecular Structure and Atom Numbering

A clear and systematic numbering of atoms is essential for the unambiguous assignment of NMR signals. The standard IUPAC numbering for the indoline ring and the substituent is used throughout this guide.

Caption: IUPAC numbering scheme for this compound.

Experimental Protocol for NMR Data Acquisition

The quality and reliability of NMR data are directly dependent on meticulous experimental technique. The following protocol describes a self-validating system for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power and relatively simple residual solvent signal.[2] For compounds with exchangeable protons (like N-H), DMSO-d₆ can be used to slow down the exchange rate and observe the N-H signal more clearly.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

-

Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if not already present in the solvent.

Data Acquisition Workflow

Caption: Standard workflow for NMR experiment from sample preparation to analysis.

Spectrometer Parameters

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single pulse (e.g., 'zg30').

-

Number of Scans: 16-32 (adjusted for concentration).

-

Relaxation Delay (d1): 1-2 seconds. A longer delay (5x T₁) is required for accurate integration.

-

Acquisition Time: 2-4 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Data and Interpretation

The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. Assignments are based on established chemical shift principles for substituted indolines and aromatic compounds.[3][4]

¹H NMR Spectral Analysis

The proton spectrum is characterized by distinct regions for aromatic, aliphatic, N-H, and methyl protons. The substitution at C-5 breaks the symmetry of the indoline benzene ring, leading to a more complex splitting pattern compared to unsubstituted indoline.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

| ~7.15 | d | J ≈ 7.5 Hz | 2H | H-3', H-5' | Doublet due to coupling with H-4'. Symmetrical protons. |

| ~7.05 | t | J ≈ 7.5 Hz | 1H | H-4' | Triplet due to coupling with two equivalent H-3'/H-5' protons. |

| ~7.00 | d | J ≈ 8.0 Hz | 1H | H-7 | Doublet due to ortho-coupling with H-6. |

| ~6.95 | s | - | 1H | H-4 | Singlet or narrow doublet due to minimal meta-coupling. |

| ~6.85 | dd | J ≈ 8.0, 2.0 Hz | 1H | H-6 | Doublet of doublets from ortho-coupling to H-7 and meta-coupling to H-4. |

| ~3.80 | br s | - | 1H | N-H | Broad singlet; chemical shift is concentration and solvent dependent. |

| ~3.60 | t | J ≈ 8.5 Hz | 2H | H-2 | Triplet due to coupling with the two H-3 protons. |

| ~3.10 | t | J ≈ 8.5 Hz | 2H | H-3 | Triplet due to coupling with the two H-2 protons. |

| ~2.10 | s | - | 6H | 2 x CH₃ | Sharp singlet as both methyl groups are chemically equivalent. |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The chemical shifts are highly indicative of the carbon's local electronic environment.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~151.0 | C-7a | Quaternary carbon adjacent to nitrogen. |

| ~142.0 | C-1' | Quaternary carbon of the phenyl ring, attached to the indoline. |

| ~136.5 | C-2', C-6' | Quaternary carbons bearing the methyl groups, deshielded. |

| ~133.0 | C-5 | Quaternary indoline carbon attached to the phenyl ring. |

| ~130.0 | C-3a | Quaternary indoline carbon. |

| ~128.0 | C-4' | CH carbon on the phenyl ring. |

| ~127.5 | C-3', C-5' | Equivalent CH carbons on the phenyl ring. |

| ~125.0 | C-7 | Indoline CH carbon. |

| ~124.5 | C-4 | Indoline CH carbon. |

| ~118.0 | C-6 | Indoline CH carbon. |

| ~53.0 | C-2 | Aliphatic CH₂ adjacent to nitrogen. |

| ~30.0 | C-3 | Aliphatic CH₂ carbon. |

| ~21.0 | 2 x CH₃ | Methyl carbons, shielded. |

Structural Verification with 2D NMR Spectroscopy

While 1D NMR provides essential data, 2D NMR experiments are crucial for confirming assignments and establishing the complete molecular connectivity.

COSY (¹H-¹H Correlation Spectroscopy)

This experiment identifies protons that are coupled to each other. Key expected correlations would validate the assignments of adjacent protons.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 5-(2,6-dimethylphenyl)indoline

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable information on molecular weight and structure through the analysis of fragmentation patterns. This guide offers a detailed exploration of the predicted mass spectrometry fragmentation behavior of 5-(2,6-dimethylphenyl)indoline, a molecule of interest to researchers in medicinal chemistry and related fields. By dissecting the probable cleavage pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), this document aims to equip scientists with the predictive knowledge necessary to interpret mass spectra of this and structurally related compounds, thereby accelerating research and development efforts.

The structure of this compound, featuring a substituted indoline core linked to a dimethylphenyl moiety, presents a compelling case for mass spectrometric analysis. The molecule's unique architecture allows for a variety of fragmentation reactions, including benzylic cleavages, rearrangements, and cleavages within the indoline ring system. Understanding these pathways is crucial for its unambiguous identification and characterization in complex matrices.

I. Fundamental Principles of Mass Spectrometry Fragmentation

The fragmentation of a molecule in a mass spectrometer is not a random process but is governed by the principles of chemical stability. Upon ionization, the resulting molecular ion (M⁺˙ in EI or [M+H]⁺ in ESI) possesses excess internal energy, which is dissipated through the cleavage of chemical bonds. The most probable fragmentation pathways are those that lead to the formation of stable neutral molecules and fragment ions.[1]

Electron Ionization (EI): This "hard" ionization technique involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a radical cation (M⁺˙).[2] The high internal energy of the M⁺˙ results in extensive fragmentation, providing a detailed "fingerprint" of the molecule.

Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) or other adducts in solution, which are then transferred to the gas phase.[3] Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation by colliding the precursor ion with an inert gas. This controlled fragmentation often yields simpler spectra dominated by cleavages of the most labile bonds.

II. Predicted Fragmentation Pattern of this compound

The molecular formula of this compound is C₁₆H₁₇N, with a monoisotopic mass of 223.1361 g/mol . The following sections detail the predicted fragmentation pathways under EI and ESI conditions.

A. Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion (m/z 223) is expected to be prominent due to the presence of aromatic rings which can delocalize the positive charge.[4] The fragmentation will likely be driven by several key processes:

-

Benzylic Cleavage: The bond between the indoline and the dimethylphenyl ring is a benzylic position. Cleavage of this bond is a highly favored fragmentation pathway for aromatic compounds.[5] This can occur in two ways:

-

Cleavage with charge retention on the indoline moiety: This would result in a fragment ion at m/z 118 , corresponding to the indoline cation, and a neutral dimethylphenyl radical.

-

Cleavage with charge retention on the dimethylphenyl moiety: This would lead to a fragment ion at m/z 105 , corresponding to the dimethylbenzyl cation. The stability of this cation is enhanced by the two methyl groups.

-

-

Cleavage within the Indoline Ring: The indoline ring itself can undergo fragmentation. A common pathway for indolines and related heterocyclic compounds is the loss of small, stable neutral molecules.[6]

-

Loss of a hydrogen radical ([M-H]⁺): This is a common fragmentation for aromatic compounds, leading to a stable, even-electron ion at m/z 222 .

-

Retro-Diels-Alder (RDA) type reaction: While less common for the five-membered ring of indoline compared to six-membered rings, a concerted cleavage could lead to the expulsion of ethene (C₂H₄), resulting in a fragment at m/z 195 .

-

-

Fragmentation of the Dimethylphenyl Group: The 2,6-dimethylphenyl group can also fragment.

-

Loss of a methyl radical ([M-CH₃]⁺): Cleavage of a methyl group from the molecular ion would produce a fragment at m/z 208 . This is a common fragmentation for methylated aromatic compounds.

-

The following diagram illustrates the predicted EI fragmentation pathways:

Caption: Predicted EI fragmentation of this compound.

B. Electrospray Ionization (ESI-MS/MS) Fragmentation

In positive-ion ESI-MS, this compound will readily form a protonated molecule, [M+H]⁺, at m/z 224 . Collision-induced dissociation (CID) of this precursor ion is expected to yield a simpler fragmentation pattern compared to EI, primarily involving the cleavage of the most labile bonds.

-

Dominant Benzylic Cleavage: The most facile fragmentation is expected to be the cleavage of the C-C bond between the two aromatic rings. This would result in the formation of a stable, neutral indoline molecule and a charged dimethylbenzyl cation.

-

Formation of the dimethylbenzyl cation: This would produce a prominent fragment ion at m/z 105 .

-

-

Cleavage of the Indoline Ring:

-

Loss of Ammonia (NH₃): Protonation on the nitrogen atom can facilitate the elimination of ammonia, particularly after ring opening, leading to a fragment at m/z 207 .

-

The predicted ESI-MS/MS fragmentation is depicted below:

Caption: Predicted ESI-MS/MS fragmentation of this compound.

III. Summary of Predicted Fragment Ions

The table below summarizes the predicted key fragment ions for this compound under both EI and ESI conditions.

| Ionization Mode | Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Loss |

| EI | 223 (M⁺˙) | 222 | [M-H]⁺ |

| 208 | [M-CH₃]⁺ | ||

| 195 | [M-C₂H₄]⁺˙ (RDA-type) | ||

| 118 | Indoline cation | ||

| 105 | Dimethylbenzyl cation | ||

| ESI-MS/MS | 224 ([M+H]⁺) | 207 | [M+H-NH₃]⁺ |

| 105 | Dimethylbenzyl cation |

IV. Experimental Protocols

To experimentally verify the predicted fragmentation patterns, the following protocols for GC-MS (for EI) and LC-MS (for ESI) are recommended.

A. Sample Preparation

For a solid sample of this compound, the following preparation steps are advised:

-

Dissolution: Dissolve a small amount (approximately 1 mg) of the solid compound in 1 mL of a suitable volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[7]

-

Dilution: For ESI-MS, further dilute the stock solution to a final concentration of approximately 1-10 µg/mL using a mixture of water and organic solvent (e.g., 50:50 water:acetonitrile) containing 0.1% formic acid to promote protonation.[8] For GC-MS, a concentration of 10-100 µg/mL is typically sufficient.

B. GC-MS (EI) Analysis Workflow

This workflow is designed to obtain the electron ionization mass spectrum.

Caption: Workflow for GC-MS analysis of this compound.

Step-by-Step GC-MS Protocol:

-

Instrument Setup:

-

GC Column: A standard non-polar column such as a 30 m x 0.25 mm i.d., 0.25 µm film thickness HP-5MS or equivalent is suitable.[9]

-

Carrier Gas: Use helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program: Start at a low temperature (e.g., 50-100°C) and ramp up to a high temperature (e.g., 280-300°C) to ensure elution of the analyte. A typical program would be: hold at 100°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[1]

-

Injector: Set the injector temperature to 250°C and use a splitless injection mode for sensitivity.

-

-

MS Parameters:

-

Ion Source Temperature: Set to 230°C.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 500 to ensure capture of all relevant fragments and the molecular ion.

-

-

Data Analysis:

-

Identify the molecular ion peak at m/z 223.

-

Correlate the observed fragment ions with the predicted fragmentation pathways.

-

C. LC-MS/MS (ESI) Analysis Workflow

This workflow is designed to obtain the electrospray ionization tandem mass spectrum.

Caption: Workflow for LC-MS/MS analysis of this compound.

Step-by-Step LC-MS/MS Protocol:

-

Instrument Setup:

-

LC Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point.

-

Mobile Phases: Mobile phase A: Water with 0.1% formic acid. Mobile phase B: Acetonitrile with 0.1% formic acid.[6]

-

Gradient: A gradient elution from low to high organic content (e.g., 5% to 95% B over 10 minutes) will ensure the compound elutes as a sharp peak.

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is typical for this column dimension.

-

-

MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: ~3.0-4.0 kV.

-

Drying Gas Temperature: 300-350°C.

-

MS1 Scan: Acquire a full scan to confirm the presence of the [M+H]⁺ ion at m/z 224.

-

MS2 Scan (Product Ion Scan): Select m/z 224 as the precursor ion and apply a range of collision energies (e.g., a ramp from 10 to 40 eV) to induce fragmentation.

-

-

Data Analysis:

-

Confirm the presence of the precursor ion at m/z 224.

-

Analyze the resulting product ion spectrum and compare the observed fragments with those predicted.

-

V. Conclusion

This technical guide provides a comprehensive theoretical framework for understanding the mass spectrometric fragmentation of this compound. By leveraging fundamental principles of ion chemistry and drawing parallels with related structures, we have proposed detailed fragmentation pathways for both EI and ESI-MS. The predicted key fragments, including those arising from benzylic cleavage and rearrangements, offer a robust basis for the identification and structural confirmation of this compound. The provided experimental protocols outline a clear path for the empirical validation of these predictions. This guide is intended to serve as a valuable resource for researchers, enabling more efficient and confident analysis of this and similar molecules in the pursuit of new therapeutic agents and scientific discoveries.

VI. References

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from --INVALID-LINK--

-

Chemistry at Emory. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from --INVALID-LINK--

-

Journal of the American Society for Mass Spectrometry. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from --INVALID-LINK--

-

Acta Poloniae Pharmaceutica. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated in Poland. Retrieved from --INVALID-LINK--

-

National Center for Biotechnology Information. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones. Retrieved from --INVALID-LINK--

-

Vertes Research Group. (n.d.). Inorganic mass spectrometry of solid samples. Retrieved from --INVALID-LINK--

-

ChemicalBook. (n.d.). 2-Phenylindole(948-65-2) MS spectrum. Retrieved from --INVALID-LINK--

-

ResearchGate. (n.d.). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic.... Retrieved from --INVALID-LINK--

-

Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from --INVALID-LINK--

-

ORBi. (n.d.). QUANTIFICATION OF HETEROCYCLIC AROMATIC COMPOUNDS (NSO-HET)IN FUELS. Retrieved from --INVALID-LINK--

-

Mass Spectrometry - A Textbook, 3rd Edition. (n.d.). Fragmentation Mechanisms. Retrieved from --INVALID-LINK--

-

Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from --INVALID-LINK--

-

PubChem. (n.d.). 1-Phenyl-1H-indole. Retrieved from --INVALID-LINK--

-

ResearchGate. (n.d.). Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. Retrieved from --INVALID-LINK--

-

PeerJ. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS. Retrieved from --INVALID-LINK--

-

National Center for Biotechnology Information. (n.d.). Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection. Retrieved from --INVALID-LINK--

-

Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from --INVALID-LINK--

-

ResearchGate. (n.d.). N''-[(3Z)-1-Acetyl-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide. Retrieved from --INVALID-LINK--

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from --INVALID-LINK--

-

Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from --INVALID-LINK--

-

NIST WebBook. (n.d.). Indole. Retrieved from --INVALID-LINK--

-

Academic Journals. (2011). Gas chromatography-mass spectrometry analysis and phytochemical screening of ethanolic root extract of Plumbago zeylanica, Linn.. Retrieved from --INVALID-LINK--

-

Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from --INVALID-LINK--

-

Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from --INVALID-LINK--

-

Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from --INVALID-LINK--

-

Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from --INVALID-LINK--

-

ResearchGate. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Retrieved from --INVALID-LINK--

-

PubChem. (n.d.). 2-Phenylindole. Retrieved from --INVALID-LINK--

-

Journal for ImmunoTherapy of Cancer. (2023). MAVS/CMTM6 axis couples mitochondrial homeostasis to immunogenic senescence via CCL3-driven T-cell recruitment in renal carcinoma. Retrieved from --INVALID-LINK--

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 1-Phenyl-1H-indole | C14H11N | CID 182029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organomation.com [organomation.com]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. notulaebotanicae.ro [notulaebotanicae.ro]

A Technical Guide to the Mechanism of Palladium-Catalyzed Synthesis of Substituted Indolines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indoline scaffold is a privileged structural motif prevalent in a vast array of natural products, pharmaceuticals, and agrochemicals, driving significant interest in the development of efficient and versatile synthetic methodologies for its construction. Among the various synthetic strategies, palladium-catalyzed reactions have emerged as a powerful and indispensable tool, offering unparalleled efficiency and functional group tolerance. This in-depth technical guide provides a comprehensive overview of the core mechanisms underpinning the palladium-catalyzed synthesis of substituted indolines. We will delve into the intricacies of key catalytic cycles, including intramolecular C-H amination, Buchwald-Hartwig C-N coupling, and reductive Heck reactions. By elucidating the causality behind experimental choices and providing field-proven insights, this guide aims to equip researchers, scientists, and drug development professionals with the fundamental knowledge required to design, optimize, and troubleshoot these critical transformations.

Introduction: The Significance of the Indoline Core

The indoline heterocyclic system is a cornerstone of modern medicinal chemistry and drug discovery. Its rigid, bicyclic structure provides a valuable scaffold for the spatial presentation of pharmacophoric elements, enabling precise interactions with biological targets. Consequently, indoline derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antiviral, and neuroprotective properties. The demand for novel indoline-containing molecules continues to grow, necessitating the development of robust and efficient synthetic methods. Palladium catalysis, with its mild reaction conditions and broad substrate scope, has become a central pillar in the synthesis of these valuable compounds.[1][2] This guide will explore the primary palladium-catalyzed routes to substituted indolines, with a focus on their underlying mechanisms.

Intramolecular C-H Amination: A Direct Approach to Indoline Synthesis

Palladium-catalyzed intramolecular C-H amination represents an elegant and atom-economical strategy for the synthesis of indolines from readily available β-arylethylamine precursors.[3][4] This approach forges the critical C-N bond through the direct functionalization of an unactivated C(sp²)–H bond on the aryl ring, obviating the need for pre-functionalized starting materials such as aryl halides.[5]

The Pd(II)/Pd(IV) Catalytic Cycle

A commonly accepted mechanism for this transformation involves a Pd(II)/Pd(IV) catalytic cycle, particularly when a strong oxidant is employed.[3][5] The cycle is initiated by the coordination of a directing group on the substrate to the Pd(II) catalyst. This directing group, often a picolinamide (PA) or a 2-pyridinesulfonyl group, positions the palladium center in proximity to the ortho-C–H bond of the aryl ring.[2][5]

The key steps of the catalytic cycle are as follows:

-

C-H Activation/Palladation: The reaction commences with the formation of a palladacycle intermediate via a concerted metalation-deprotonation (CMD) pathway, facilitated by a base or an internal directing group.[3]

-

Oxidation: The resulting Pd(II)-palladacycle is then oxidized to a high-valent Pd(IV) species by an external oxidant, such as PhI(OAc)₂ or an F+ reagent.[3] This oxidation is often the rate-determining step and is crucial for promoting the subsequent C-N bond formation.

-

C-N Reductive Elimination: The Pd(IV) intermediate undergoes facile C-N reductive elimination to form the indoline ring and regenerate a Pd(II) species.[3] This step is significantly more favorable from a high-valent palladium center.

-

Catalyst Regeneration: The active Pd(II) catalyst is regenerated, allowing it to enter the next catalytic cycle.

Diagram: Pd(II)/Pd(IV) Catalytic Cycle for Intramolecular C-H Amination

Caption: Proposed Pd(II)/Pd(IV) catalytic cycle for indoline synthesis via C-H amination.

Experimental Protocol: Synthesis of a Substituted Indoline via C-H Amination

The following protocol is a representative example adapted from the literature for the synthesis of an N-picolinamide-protected indoline.[5]

Materials:

-

Pd(OAc)₂ (Palladium(II) acetate)

-

Picolinamide-protected β-arylethylamine substrate

-

PhI(OAc)₂ (Iodosobenzene diacetate)

-

K₂CO₃ (Potassium carbonate)

-

Toluene (anhydrous)

-

Argon atmosphere

Procedure:

-

To an oven-dried Schlenk tube under an argon atmosphere, add the picolinamide-protected β-arylethylamine substrate (1.0 equiv), Pd(OAc)₂ (0.1 equiv), and K₂CO₃ (2.0 equiv).

-

Add anhydrous toluene to the reaction mixture.

-

Add PhI(OAc)₂ (1.2 equiv) to the mixture.

-

Seal the tube and heat the reaction mixture at 60 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired indoline.

Data Summary: C-H Amination

| Substrate Substitution | Yield (%) | Reference |

| Electron-deficient arene | High | [5] |

| Electron-neutral arene | Good to High | [5] |

| Electron-rich arene | Moderate to Good | [5] |

Intramolecular Buchwald-Hartwig Amination: A Classic C-N Bond Formation

The intramolecular Buchwald-Hartwig amination is a cornerstone of palladium-catalyzed C-N bond formation and a reliable method for the synthesis of indolines from o-halo-β-arylethylamines.[2][6] This reaction proceeds via a Pd(0)/Pd(II) catalytic cycle and is highly dependent on the choice of ligand and base.[7][8]

The Pd(0)/Pd(II) Catalytic Cycle

The generally accepted mechanism for the intramolecular Buchwald-Hartwig amination involves the following key steps:

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of a Pd(0) species to the aryl halide (C-X bond) of the substrate, forming a Pd(II)-aryl complex.[8] The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating this step.[9]

-

Deprotonation and Ligand Exchange: A base deprotonates the amine moiety of the substrate, generating an amido group. This anionic nitrogen then displaces a ligand on the palladium center to form a Pd(II)-amido complex. The nature of the base is critical; sterically hindered bases like sodium tert-butoxide are commonly employed.[7]

-

Reductive Elimination: The Pd(II)-amido complex undergoes reductive elimination to form the C-N bond of the indoline ring and regenerate the active Pd(0) catalyst.[8] This is typically the product-forming and turnover-limiting step of the cycle.

Diagram: Pd(0)/Pd(II) Catalytic Cycle for Buchwald-Hartwig Amination

Caption: The Pd(0)/Pd(II) catalytic cycle for intramolecular Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of an N-Substituted Indoline

The following is a generalized protocol for the intramolecular Buchwald-Hartwig amination.

Materials:

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

-

Bulky phosphine ligand (e.g., Xantphos, DavePhos)

-

o-Halo-β-arylethylamine substrate

-

NaOtBu (Sodium tert-butoxide)

-

Toluene or Dioxane (anhydrous)

-

Argon atmosphere

Procedure:

-

In a glovebox or under an argon atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (1-5 mol %) and the phosphine ligand (2-10 mol %).

-

Add the o-halo-β-arylethylamine substrate (1.0 equiv) and NaOtBu (1.2-1.5 equiv).

-

Add anhydrous toluene or dioxane.

-

Seal the tube and heat the reaction mixture to 80-110 °C for 4-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the indoline product.

Reductive Heck Reaction: A Tandem Approach

The reductive Heck reaction provides an alternative pathway to indolines, particularly for substrates that are not amenable to direct C-N bond formation.[10] This reaction involves an intramolecular Heck cyclization followed by the reduction of the resulting palladium-carbon bond, thus avoiding the typical β-hydride elimination step.[10][11]

Mechanism of the Reductive Heck Reaction

The catalytic cycle of the reductive Heck reaction for indoline synthesis can be summarized as follows:

-

Oxidative Addition: Similar to the Buchwald-Hartwig amination, the cycle starts with the oxidative addition of a Pd(0) species to an aryl halide, generating a Pd(II)-aryl intermediate.[10]

-

Migratory Insertion: The tethered alkene moiety of the substrate undergoes a 1,2-migratory insertion into the Pd-C bond, forming a C(sp²)-C(sp³) bond and a new alkylpalladium(II) intermediate.[10]

-

Reduction: Instead of β-hydride elimination, this alkylpalladium(II) intermediate is intercepted by a hydride source (e.g., formate salts, hydrosilanes).[10][11] This leads to the formation of a palladium-hydride species.

-

Reductive Elimination: The palladium-hydride species undergoes reductive elimination to form the C-H bond and regenerate the Pd(0) catalyst, completing the cycle.[10]

Diagram: Reductive Heck Reaction for Indoline Synthesis

Caption: Catalytic cycle of the reductive Heck reaction for the synthesis of indolines.

Experimental Protocol: Reductive Heck Cyclization

A representative protocol for a reductive Heck reaction to form an indoline is outlined below.

Materials:

-

Pd(OAc)₂

-

Phosphine ligand (e.g., PPh₃)

-

Substrate with an aryl halide and a tethered alkene

-

Hydride source (e.g., formic acid, triethylsilane)

-

Base (e.g., triethylamine)

-

Solvent (e.g., DMF, acetonitrile)

-

Argon atmosphere

Procedure:

-

To a Schlenk tube under argon, add Pd(OAc)₂ (2-5 mol %) and the phosphine ligand (4-10 mol %).

-

Add the substrate (1.0 equiv), the base (2-3 equiv), and the hydride source (2-3 equiv).

-

Add the anhydrous solvent.

-

Seal the tube and heat the reaction mixture at 80-120 °C for 12-48 hours.

-

Monitor the reaction's progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an appropriate organic solvent.

-

Combine the organic extracts, dry over a drying agent, filter, and concentrate.

-

Purify the crude product via flash column chromatography.

Conclusion and Future Outlook

Palladium-catalyzed reactions have revolutionized the synthesis of substituted indolines, providing access to a vast chemical space with high efficiency and predictability. The methodologies discussed in this guide—intramolecular C-H amination, Buchwald-Hartwig amination, and reductive Heck reactions—represent the core strategies employed in modern organic synthesis. A thorough understanding of their underlying mechanisms, including the key catalytic cycles and the roles of ligands, bases, and oxidants, is paramount for the successful application and innovation in this field.

Future advancements will likely focus on the development of more sustainable and cost-effective catalytic systems, the use of non-directed C-H functionalization, and the expansion of asymmetric variants to access chiral indolines with high enantioselectivity. As our mechanistic understanding continues to deepen, so too will our ability to design and execute ever more sophisticated and powerful palladium-catalyzed transformations for the synthesis of next-generation indoline-based therapeutics and functional materials.

References

- 1. mdpi.com [mdpi.com]

- 2. Indoline synthesis [organic-chemistry.org]

- 3. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)-H Amination [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Biological Activity Screening of Novel Indoline Derivatives

Introduction

The indoline scaffold, a reduced form of the indole nucleus, is a cornerstone in medicinal chemistry, serving as a crucial pharmacophore in a multitude of drug candidates.[1] Its structural flexibility and synthetic tractability have made it a "privileged" structure in the design of novel therapeutic agents targeting a wide array of biological processes.[2] This in-depth technical guide provides a comprehensive overview of the methodologies and strategic considerations for the biological activity screening of novel indoline derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a framework for a self-validating screening cascade.

The journey from a newly synthesized indoline derivative to a viable drug candidate is a multi-step process that begins with a robust and well-designed screening strategy. The initial phase of this process is critical for identifying "hits"—compounds that exhibit a desired biological activity. This guide will navigate the essential in vitro and cell-based assays, computational screening methods, and the foundational principles of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling that are integral to modern drug discovery.

Section 1: The Indoline Scaffold in Drug Discovery

Indoline and its parent, indole, are prevalent motifs in both natural products and synthetic pharmaceuticals, demonstrating a broad spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[2][3] The non-aromatic nature of the indoline pyrroline ring imparts distinct conformational properties compared to the planar indole, which can lead to differential binding affinities and biological activities.[1] Recent studies have highlighted instances where indoline derivatives exhibit superior biological activity compared to their indole counterparts, underscoring the therapeutic potential of this scaffold.[1]

Rationale for Screening Indoline Derivatives

The rationale for screening a new series of indoline derivatives is multifaceted:

-

Structural Novelty: The synthesis of novel derivatives allows for the exploration of new chemical space and the potential for discovering unprecedented biological activities.

-

Target-Specific Design: Derivatives can be rationally designed to interact with specific biological targets, such as protein kinases, G-protein coupled receptors, or enzymes involved in key signaling pathways.[4]

-

Improved Pharmacokinetic Properties: Modifications to the indoline core can enhance drug-like properties, including solubility, metabolic stability, and cell permeability, which are crucial for in vivo efficacy.[5]

A well-structured screening cascade is paramount to efficiently identify and advance the most promising candidates while deprioritizing those with unfavorable characteristics early in the process.

Section 2: The Screening Cascade: A Hierarchical Approach

A tiered or hierarchical screening approach is the most logical and resource-efficient strategy. This involves progressing a large number of compounds through a series of increasingly complex and biologically relevant assays.

Caption: A hierarchical screening cascade for novel indoline derivatives.

In Silico Screening: The First Filter

Before embarking on wet-lab experiments, computational methods can provide valuable insights into the potential biological activity and drug-likeness of novel indoline derivatives.[1]

2.1.1. Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing estimations of binding affinity.[1] This is instrumental in screening large libraries of virtual compounds and prioritizing those with the highest likelihood of interacting with a specific biological target.[1]

Experimental Protocol: Molecular Docking

-

Protein Preparation: Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.[1]

-

Ligand Preparation: Generate 3D structures of the indoline derivatives and optimize their geometry using computational chemistry software.[1]

-

Grid Generation: Define the binding site on the target protein, creating a grid box that encompasses the active site.

-

Docking Simulation: Utilize docking software (e.g., AutoDock, Glide) to systematically evaluate various ligand conformations within the defined grid.[1]

-

Analysis: Analyze the docking results based on scoring functions that estimate binding energy and visualize the protein-ligand interactions.[3]

2.1.2. ADMET Prediction

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to reduce late-stage drug failures.[6][7] In silico tools can predict these properties based on the chemical structure of the compounds.[8][9]

Key Predicted ADMET Properties:

| Property | Description | Importance in Drug Discovery |

| Absorption | How well the drug is absorbed into the bloodstream.[6] | Determines bioavailability and the potential for oral administration. |

| Distribution | The dissemination of the drug throughout the body.[6] | Influences the drug's ability to reach its target site. |

| Metabolism | The biochemical modification of the drug by the body.[6] | Affects the drug's half-life and potential for drug-drug interactions. |

| Excretion | The elimination of the drug from the body.[6] | Determines the duration of action and potential for accumulation. |

| Toxicity | The potential for the drug to cause harmful effects.[6] | A critical factor for patient safety and regulatory approval. |

Section 3: In Vitro Biological Activity Assays

Following in silico prioritization, the next step is to evaluate the biological activity of the synthesized indoline derivatives in vitro. The choice of assays will depend on the therapeutic area of interest.

Anticancer Activity Screening

Indoline derivatives have shown significant promise as anticancer agents.[10][11] A common screening approach involves assessing their cytotoxicity against various cancer cell lines.

3.1.1. Cell Viability Assays

These assays measure the number of viable cells in a population after exposure to the test compounds. The MTT assay is a widely used colorimetric assay for this purpose.[12]

Experimental Protocol: MTT Assay [12]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and incubate for 24 hours.[12]

-

Compound Treatment: Add serial dilutions of the indoline derivatives to the wells and incubate for 48-72 hours.[12]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.[12]

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]

-

Measurement: Measure the absorbance at 570 nm using a plate reader.[12]

-

Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[12]

3.1.2. Cell Cycle Analysis

To understand the mechanism of cytotoxicity, it is important to determine if the compounds affect cell cycle progression.[12]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry [12]

-

Cell Treatment: Treat cancer cells with the indoline derivatives at concentrations around their IC50 values for 24 hours.[12]

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.[12]

-

Staining: Stain the cells with a DNA-intercalating dye such as propidium iodide (PI).[12]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Analysis: Determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[13] Indoline derivatives represent a promising class of compounds for this purpose.

3.2.1. Agar Diffusion Methods

These methods are cost-effective and widely used for primary screening of antimicrobial activity.[13][14] They rely on the diffusion of the test compound through an agar medium to inhibit the growth of a test microorganism.[14]

Experimental Protocol: Agar Well Diffusion [15]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Plate Preparation: Uniformly spread the inoculum on the surface of an agar plate.

-

Well Creation: Cut wells into the agar using a sterile borer.

-

Compound Addition: Add a defined volume of the indoline derivative solution to each well.

-

Incubation: Incubate the plates under appropriate conditions.

-

Measurement: Measure the diameter of the zone of inhibition around each well.

Antioxidant Activity Screening

Oxidative stress is implicated in numerous diseases, making the discovery of novel antioxidants a key research area.[16]

3.3.1. DPPH Radical Scavenging Assay

This is a common and reliable method for evaluating the free radical scavenging activity of compounds.[17]

Experimental Protocol: DPPH Assay [17]

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol).[17]

-

Reaction Mixture: Mix the DPPH solution with varying concentrations of the indoline derivatives.[17]

-

Incubation: Incubate the mixture in the dark at room temperature.[17]

-

Measurement: Measure the decrease in absorbance at 517 nm.[17]

-

Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.[17]

Caption: Mechanism of the DPPH radical scavenging assay.

Section 4: Data Interpretation and Hit-to-Lead Optimization

The data generated from the screening cascade must be carefully analyzed to identify promising "hits" for further development.

Structure-Activity Relationship (SAR) Studies

SAR studies aim to establish a correlation between the chemical structure of the indoline derivatives and their biological activity.[11] This information is crucial for guiding the synthesis of more potent and selective analogs.

Lead Optimization

Once a "lead" compound with desirable activity is identified, the process of lead optimization begins. This involves iterative chemical modifications to improve its potency, selectivity, and ADMET properties.[6]

Conclusion

The biological activity screening of novel indoline derivatives is a systematic and multidisciplinary endeavor that integrates computational chemistry, in vitro assays, and cell-based models. A well-designed screening cascade, guided by the principles of scientific integrity and logical progression, is essential for the efficient identification of promising drug candidates. This guide has provided a framework for researchers to navigate this complex process, from initial in silico assessment to the crucial stages of hit confirmation and lead optimization. The versatility of the indoline scaffold, coupled with robust screening methodologies, continues to pave the way for the discovery of novel therapeutics to address unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. sciensage.info [sciensage.info]

- 4. benchchem.com [benchchem.com]

- 5. Novel Indoline Derivatives as Ferroptosis Inhibitors: Synthesis, Biological Evaluation, and Mechanistic Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 7. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 8. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kwon.engr.tamu.edu [kwon.engr.tamu.edu]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scielo.br [scielo.br]

- 16. Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

The Emergence of 5-Arylindolines: A Technical Guide to Their Discovery, Synthesis, and Initial Characterization for Drug Development

Abstract

The indoline scaffold, a saturated analog of indole, has long been recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic introduction of an aryl group at the C-5 position has given rise to the 5-arylindoline class, a scaffold that has recently gained significant attention, particularly in the field of oncology. This technical guide provides an in-depth exploration of the discovery and initial characterization of 5-arylindolines, designed for researchers, scientists, and drug development professionals. We will delve into the rationale behind their development, detail robust synthetic protocols, outline comprehensive characterization methodologies, and describe the initial biological evaluation that has established this scaffold as a promising platform for novel therapeutics, most notably as inhibitors of the PD-1/PD-L1 immune checkpoint.[2][3]

The Genesis of a Privileged Scaffold: Discovery and Rationale

The "discovery" of the 5-arylindoline scaffold was not a singular event but rather an evolution, driven by the continual search for novel molecular architectures with therapeutic potential. The indoline core itself is found in a variety of bioactive natural products, which has inspired its use in drug design.[4] The addition of an aryl moiety at the 5-position was a strategic decision rooted in several key medicinal chemistry principles:

-

Vectorial Expansion into New Chemical Space: The aryl group provides a vector for exploring new interactions within a biological target's binding site. This allows for the fine-tuning of potency and selectivity.

-

Modulation of Physicochemical Properties: The nature of the aryl substituent can be varied to optimize crucial drug-like properties such as solubility, lipophilicity, and metabolic stability.

-

Mimicry of Key Biological Interactions: In many cases, the aryl group can mimic the interactions of natural ligands, such as the aromatic side chains of amino acids.